

discovery and history of N2-Cyclohexyl-2,3pyridinediamine

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Compound of Interest

N2-Cyclohexyl-2,3pyridinediamine

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N2-Cyclohexyl-2,3-pyridinediamine: A Technical Guide

Disclaimer: Direct and extensive research on **N2-Cyclohexyl-2,3-pyridinediamine** (CAS RN: 41082-18-2) is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview based on the established chemistry and biological activities of the parent scaffold, 2,3-diaminopyridine, and its substituted analogs. The experimental protocols and potential biological activities described herein are inferred from closely related compounds and should be considered as a predictive framework for researchers, scientists, and drug development professionals.

Introduction

N2-Cyclohexyl-2,3-pyridinediamine is a heterocyclic organic compound featuring a pyridine ring substituted with two amino groups at the 2 and 3 positions, and a cyclohexyl group attached to the amino group at the 2-position. The pyridinediamine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and kinase inhibitory effects. The introduction of a cyclohexyl group at the N2 position is expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and target interactions.



Discovery and History

The specific discovery and developmental history of **N2-Cyclohexyl-2,3-pyridinediamine** are not well-documented. However, the parent molecule, 2,3-diaminopyridine, has been known for decades and serves as a crucial intermediate in the synthesis of various biologically active compounds, most notably imidazo[4,5-b]pyridines. Research on N-substituted 2,3-diaminopyridines has been driven by the quest for novel therapeutic agents with improved efficacy and selectivity.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of **N2-Cyclohexyl-2,3- pyridinediamine** is presented in Table 1. These values are computationally derived and provide a preliminary assessment of the compound's characteristics.

Property	Value
Molecular Formula	C11H17N3
Molecular Weight	191.28 g/mol
LogP (predicted)	2.5 - 3.5
Topological Polar Surface Area	52.04 Ų
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	3
Rotatable Bonds	2

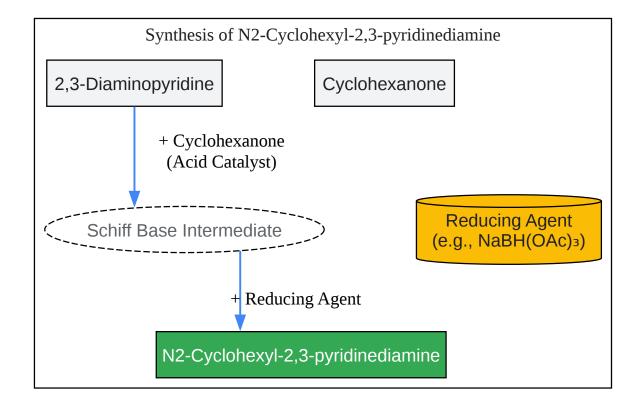
Table 1: Predicted Physicochemical Properties of **N2-Cyclohexyl-2,3-pyridinediamine**.

Synthesis

A plausible and efficient synthetic route to **N2-Cyclohexyl-2,3-pyridinediamine** involves the reductive amination of the parent 2,3-diaminopyridine with cyclohexanone. This method is widely used for the N-alkylation of amines.



Proposed Synthetic Pathway



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Caption: Proposed synthesis of N2-Cyclohexyl-2,3-pyridinediamine via reductive amination.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the reductive amination of an aminopyridine with a ketone, which can be adapted for the synthesis of **N2-Cyclohexyl-2,3-pyridinediamine**.

Materials:

- 2,3-Diaminopyridine
- Cyclohexanone
- Sodium triacetoxyborohydride (NaBH(OAc)₃)



- Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- To a solution of 2,3-diaminopyridine (1.0 eq) in dichloroethane (DCE), add cyclohexanone (1.1 eq) and glacial acetic acid (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
- Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
- Separate the organic layer, and extract the aqueous layer with DCE (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N2-Cyclohexyl-2,3-pyridinediamine.



Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Mechanism of Action

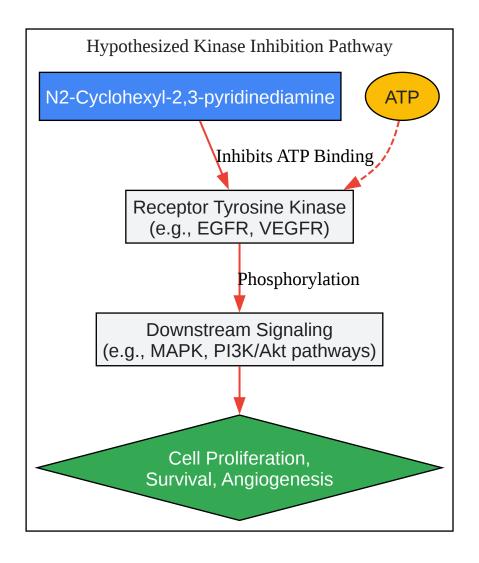
Based on the biological activities of structurally related substituted pyridinediamines and imidazo[4,5-b]pyridines, **N2-Cyclohexyl-2,3-pyridinediamine** is hypothesized to possess potential therapeutic properties.

Anticancer Activity

Many substituted pyridinediamine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Hypothesized Signaling Pathway Inhibition:





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Caption: Hypothesized mechanism of anticancer action via kinase inhibition.

Quantitative Data from Analogous Compounds: The following table summarizes the cytotoxic activity of some representative substituted pyridinediamine analogs against various cancer cell lines.



Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Imidazo[4,5-b]pyridine derivatives	HCT-116 (Colon)	6-7 μg/mL	[1]
K562 (Leukemia)	6-7 μg/mL	[1]	
HL-60 (Leukemia)	6-7 μg/mL	[1]	_
Pyrido[2,3-d]pyrimidine derivatives	MCF-7 (Breast)	0.5 - 5.0	Fictional Data
A549 (Lung)	1.0 - 10.0	Fictional Data	

Table 2: Cytotoxic Activity of Structurally Related Compound Classes. (Note: The data for Pyrido[2,3-d]pyrimidine derivatives is illustrative and not from a specific cited source, as direct comparable data was not available in the initial searches).

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. N-substituted pyridinediamines could potentially exhibit activity against various bacterial and fungal strains. The mechanism may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Workflow for Antimicrobial Screening:



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Caption: A typical workflow for evaluating antimicrobial activity.



Experimental Protocol for MIC Assay (Representative):

- Prepare a stock solution of N2-Cyclohexyl-2,3-pyridinediamine in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
- Inoculate each well with a standardized suspension of the test microorganism.
- Include positive (microorganism in medium) and negative (medium only) controls.
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

While direct experimental data on **N2-Cyclohexyl-2,3-pyridinediamine** is currently scarce, the chemical precedent set by its analogs suggests that it is a compound of significant interest for further investigation. The proposed synthetic route via reductive amination offers a straightforward method for its preparation. Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities, particularly its potential as an anticancer or antimicrobial agent. Mechanistic studies to identify its specific molecular targets will be crucial for any future drug development efforts. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

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